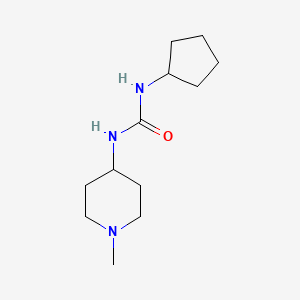

![molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0](/img/structure/B6577529.png)

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Chemical Reactions Analysis

A novel one-pot protocol for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established . This involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .科学的研究の応用

- Imidazo[1,2-a]pyridines are versatile heterocyclic scaffolds with broad therapeutic potential. Researchers have explored their use in treating heart diseases, migraines, digestive disorders, and viral infections .

- Imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties . Researchers could investigate the anti-inflammatory effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives, potentially identifying potent anti-inflammatory agents.

- Substituted imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activities . Evaluating the antimicrobial potential of this compound class, including N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide , is crucial for combating infectious diseases.

- Imidazo[1,2-a]pyridines have been proposed as potential anticancer agents . Researchers could explore the cytotoxic effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives against cancer cell lines.

- Some imidazo[1,2-a]pyridine derivatives show promise in cardiovascular disease management . Investigating the effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide on heart health could yield valuable insights.

- Imidazo[1,2-a]pyridines have potential neuroprotective effects . Researchers might explore whether N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives offer neuroprotection, especially in conditions like Alzheimer’s disease.

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents

Antibacterial and Antifungal Agents

Cancer Research

Cardiovascular Applications

Neurodegenerative Disorders

作用機序

Target of Action

The primary target of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained significant attention due to their lower incidence of adverse effects .

Mode of Action

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide interacts with its target, the COX enzyme, by inhibiting its activity . Docking studies have shown that the molecules of this compound can position themselves well in the COX-2 active site . This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting the COX enzyme, N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Result of Action

The inhibition of the COX enzyme by N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide leads to a reduction in the production of prostanoids . This results in decreased inflammation, pain, and fever . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .

特性

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDYAIYJEZPDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}pentanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)

![2-{9-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetamide](/img/structure/B6577461.png)

![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)

![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)

![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)

![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)

![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577509.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)

![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)

![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)